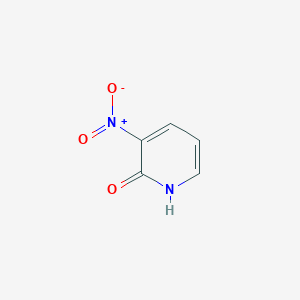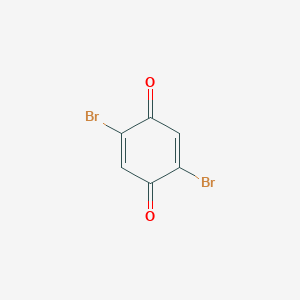
2,5-二溴-1,4-苯醌
描述
2,5-Dibromo-1,4-benzoquinone is a useful research chemical used in the preparation of binaphthol-type biaryls . It belongs to the category of heterocyclic organic compounds . Its molecular formula is C6H2Br2O2 and its molecular weight is 265.89 .
Synthesis Analysis
The synthesis of 2,5-Dibromo-1,4-benzoquinone involves various methods. One approach involves the reaction between p-benzoquinone and various amines . Another method involves a nucleophilic substitution yielding a crude mixture of reactant and one product .Chemical Reactions Analysis
2,5-Dibromo-1,4-benzoquinone is involved in various chemical reactions. For instance, it is known to react with secondary amines to form 2,5-diamino compounds .Physical And Chemical Properties Analysis
2,5-Dibromo-1,4-benzoquinone has a molecular weight of 265.89 g/mol . More detailed physical and chemical properties are yet to be fully elucidated based on the available literature.科学研究应用
Synthesis of Binaphthol-Type Biaryls
2,5-Dibromo-1,4-benzoquinone is utilized in organic synthesis, particularly in the preparation of binaphthol-type biaryls . These compounds are significant due to their chirality and are often used as ligands in asymmetric catalysis, which is crucial for producing pharmaceuticals with the desired optical activity.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reagent for various analytical methods. Its well-defined properties allow for its use in calibrating instruments and validating analytical techniques .
Photosynthetic Research
2,5-Dibromo-1,4-benzoquinone is used as an inhibitor in photosynthetic research. It helps in studying the electron transport chain in photosynthesis by inhibiting specific steps, thus allowing researchers to dissect the process and understand the function of different components .
Material Science
In material science, 2,5-Dibromo-1,4-benzoquinone is used in the development of new materials. Its properties can be harnessed to create novel polymers and coatings with specific characteristics, such as conductivity or resistance to degradation .
Biochemistry Research
This compound is significant in biochemistry research for studying enzyme mechanisms and redox reactions. It acts as a substrate or inhibitor for various enzymes, helping to elucidate their function and kinetics .
Environmental Impact Studies
2,5-Dibromo-1,4-benzoquinone is also studied for its environmental impact, particularly its role as a disinfection by-product in water treatment processes. Understanding its formation and degradation helps in assessing the potential risks and developing strategies to mitigate its presence in drinking water .
未来方向
作用机制
Target of Action
The primary targets of 2,5-Dibromo-1,4-benzoquinone are several components of the photosynthetic electron transport chain (pETC) in organisms like Mastigocladus laminosus. These include Apocytochrome f, Cytochrome b6-f complex subunits 4, 5, 6, 7, 8, Cytochrome b6, and Cytochrome b6-f complex iron-sulfur subunit . These targets play crucial roles in the photosynthetic process, facilitating the transfer of electrons and the generation of energy.
Mode of Action
At low concentrations, 2,5-Dibromo-1,4-benzoquinone inhibits the reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist . At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .
Biochemical Pathways
The compound primarily affects the photosynthetic electron transport chain (pETC), a crucial pathway in photosynthetic organisms. By acting as an antagonist to plastoquinone and an electron acceptor, it can disrupt the normal flow of electrons within this pathway, potentially affecting the organism’s ability to generate energy through photosynthesis .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and its overall effect on the organism .
Result of Action
The molecular and cellular effects of 2,5-Dibromo-1,4-benzoquinone’s action primarily involve the disruption of normal electron flow within the photosynthetic electron transport chain. This disruption can inhibit the organism’s ability to carry out photosynthesis effectively, which could have significant downstream effects on its energy production and overall survival .
属性
IUPAC Name |
2,5-dibromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPAQJBQOIAPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337493 | |
| Record name | 2,5-Dibromo-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-1,4-benzoquinone | |
CAS RN |
1633-14-3 | |
| Record name | 2,5-Dibromo-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-Dibromo-1,4-benzoquinone in bioelectrocatalysis?
A1: Research has demonstrated the potential of 2,5-Dibromo-1,4-benzoquinone as a mediator in bioelectrocatalytic systems. A study utilizing immobilized Gluconobacter oxydans bacteria for glucose oxidation revealed that 2,5-Dibromo-1,4-benzoquinone exhibited superior efficiency compared to other mediators tested, including ferrocene and 2-methyl-1,4-benzoquinone. [] This efficiency is characterized by the system's high maximum reaction rate and favorable ratios of Michaelis constants to distribution constants for both the substrate (glucose) and the electron acceptor. []
Q2: How does 2,5-Dibromo-1,4-benzoquinone interact with DNA?
A2: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis has shed light on the reactivity of 2,5-Dibromo-1,4-benzoquinone towards oligonucleotides. The compound forms 1:1 adducts with single-stranded DNA. [] Interestingly, its interaction is significantly stronger than its methylated counterpart, 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone, indicating that the methyl groups hinder the binding process. [] Collision-induced dissociation studies further revealed that the adducts formed between 2,5-Dibromo-1,4-benzoquinone and DNA undergo characteristic fragmentation patterns, highlighting the specific nature of their interaction. []
Q3: What are the potential environmental concerns associated with 2,5-Dibromo-1,4-benzoquinone?
A3: 2,5-Dibromo-1,4-benzoquinone, classified as a halobenzoquinone (HBQ), has been identified as an emerging disinfection byproduct (DBP) in drinking water. [] Studies have detected 2,5-Dibromo-1,4-benzoquinone in drinking water at median concentrations ranging from 4 to 50 ng/L. [] Chronic exposure to these environmentally relevant concentrations has been linked to oxidative stress and DNA damage in human colon and liver cells. [] Notably, 2,5-Dibromo-1,4-benzoquinone exhibited the highest toxicity among the tested HBQs in liver cells. [] This highlights the need for further research into its long-term impact on human health and the development of effective mitigation strategies.
Q4: Are there methods to reduce 2,5-Dibromo-1,4-benzoquinone contamination in drinking water?
A4: While further research is needed to fully understand the long-term environmental impact of 2,5-Dibromo-1,4-benzoquinone, a simple and effective method for reducing its concentration in drinking water has been identified: boiling. Heating water to 100°C has been shown to efficiently decrease the levels of 2,5-Dibromo-1,4-benzoquinone, along with other concerning HBQs. [] This suggests that boiling water prior to consumption could serve as a practical approach to minimize potential exposure to this emerging DBP.
Q5: Can 2,5-Dibromo-1,4-benzoquinone be utilized in organic synthesis?
A5: Yes, 2,5-Dibromo-1,4-benzoquinone serves as a valuable starting material in organic synthesis. One notable application involves its photoinduced self-substitution reactions in the presence of N,N-dimethyl-t-butylamine. [] This reaction pathway allows for the synthesis of novel oligo(halobenzoquinoid) compounds, including dimers, trimers, and even pentamers of 2,5-Dibromo-1,4-benzoquinone. [] This highlights the versatility of 2,5-Dibromo-1,4-benzoquinone as a building block for generating structurally diverse molecules with potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




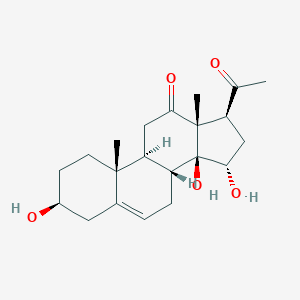


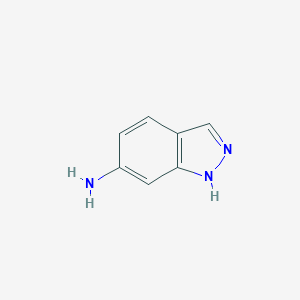

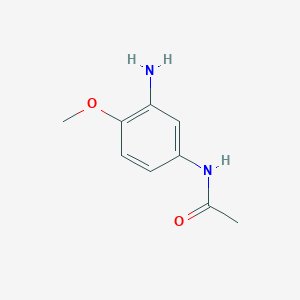
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)




